REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23][N:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)[CH:18]=1)[CH2:3][N:4]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>C(O)C>[NH2:4][CH2:3][CH:2]([OH:1])[CH2:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23][N:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)[CH:18]=1 |f:1.2|
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Name
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2-[2-hydroxy-3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-isoindole-1,3-(2H) dione
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Quantity
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17.6 g
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Type
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reactant
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Smiles
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OC(CN1C(C2=CC=CC=C2C1=O)=O)COC1=CC(=CC=C1)CN1CCCCC1
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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O.NN
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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The resulting mixture was evaporated to a solid residue which
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Type
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FILTRATION
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Details
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filtered
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Type
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EXTRACTION
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Details
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extracted with isopropanol (3×40 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The isopropanol extracts were dried (Na2CO3)
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Type
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CUSTOM
|
Details
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evaporated to a gum which
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Type
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CUSTOM
|
Details
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was chromatographed
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Type
|
CUSTOM
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Details
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Crystallisation of the product from n-hexane:ether (20:1)
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Name
|
|
Type
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product
|
Smiles
|
NCC(COC1=CC(=CC=C1)CN1CCCCC1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |